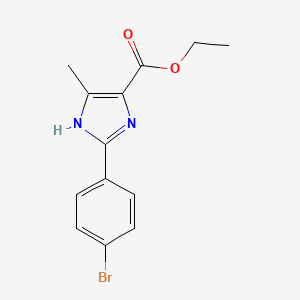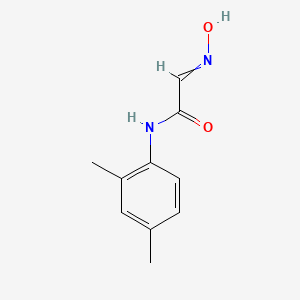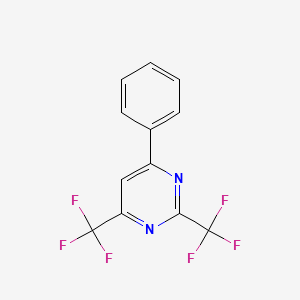
4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound characterized by the presence of a pyrimidine ring substituted with a phenyl group at the 4-position and two trifluoromethyl groups at the 2- and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-phenyl-2,6-dichloropyrimidine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored to prevent side reactions and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions adjacent to the trifluoromethyl groups.
Oxidation and Reduction: While the pyrimidine ring is relatively stable, the phenyl group can undergo oxidation reactions under strong oxidative conditions.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products:
Substitution Reactions: Products include derivatives with various substituents replacing the trifluoromethyl groups.
Oxidation: Oxidized phenyl derivatives.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine varies depending on its application:
Comparison with Similar Compounds
4-Phenyl-6-trifluoromethyl-2-aminopyrimidine: Shares a similar pyrimidine core but with different substituents, leading to variations in chemical reactivity and biological activity.
2,4,6-Tris(trifluoromethyl)pyrimidine: Another trifluoromethylated pyrimidine with distinct properties due to the additional trifluoromethyl group.
Uniqueness: 4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of both phenyl and trifluoromethyl groups enhances its stability and potential for diverse applications .
Properties
Molecular Formula |
C12H6F6N2 |
|---|---|
Molecular Weight |
292.18 g/mol |
IUPAC Name |
4-phenyl-2,6-bis(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H6F6N2/c13-11(14,15)9-6-8(7-4-2-1-3-5-7)19-10(20-9)12(16,17)18/h1-6H |
InChI Key |
XTWDWTJXXMSFQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


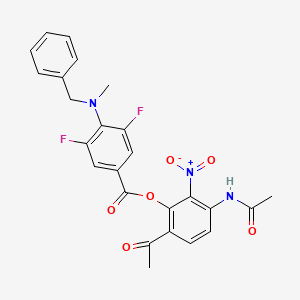
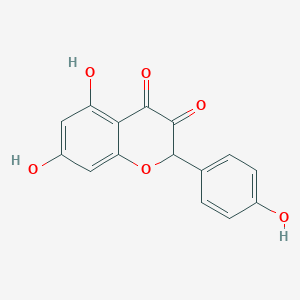
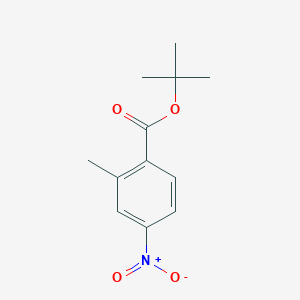

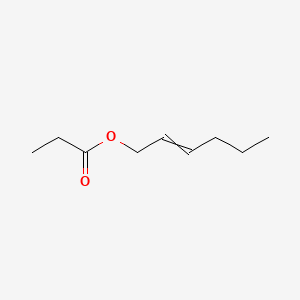
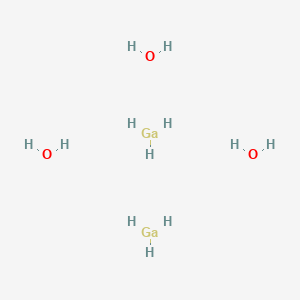
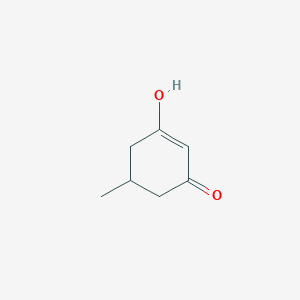
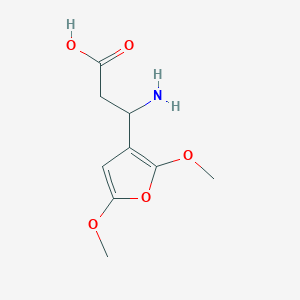

![[(1E)-2-iodoethenyl]trimethylsilane](/img/structure/B15147155.png)

![methyl 1,3,4-trihydroxy-5-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylate](/img/structure/B15147166.png)
